MMP-9 Enzyme Inhibition: Class-Level Inference from N-[5-(3,5-Dichlorophenoxy)methyl]-1,3,4-thiadiazole Derivatives
In a 2025 study, twelve N-[5-((3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazole derivatives (3a-3l) were evaluated for matrix metalloproteinase-9 (MMP-9) inhibition. Compound 3g, containing a 3,5-dichlorophenoxy moiety analogous to the target compound, exhibited an MMP-9 IC₅₀ of 107.28 μM, while the least active analog showed no significant inhibition at >300 μM [1]. This >2.8-fold potency window underscores the sensitivity of the 3,5-dichlorophenoxy pharmacophore to subtle structural modifications; the target compound (866154-53-2) retains this pharmacophore but replaces the methyl linker with a direct acetamide attachment, potentially altering both potency and selectivity relative to the 3g baseline.
| Evidence Dimension | MMP-9 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured in this study; structurally related 3,5-dichlorophenoxy-containing analog (compound 3g) IC₅₀ = 107.28 μM |
| Comparator Or Baseline | Least active analog in series: IC₅₀ > 300 μM; compound 3b IC₅₀ = 154.23 μM |
| Quantified Difference | ≥2.8-fold difference between 3g and least active analog; 1.44-fold difference between 3g and 3b |
| Conditions | In vitro MMP-9 inhibition assay; molecular docking and MD simulations confirmed Zn²⁺ chelation by thiadiazole and amide nitrogens [1] |
Why This Matters
Demonstrates that the 3,5-dichlorophenoxy-containing thiadiazole scaffold is not equipotent across analogs; procuring the specific N-(5-tert-butyl) variant ensures retention of the pharmacophore geometry that drives MMP-9 inhibitory activity.
- [1] Özdemir, Z. et al. (2025). Synthesis, molecular docking, and molecular dynamic simulation studies of new 1,3,4-thiadiazole derivatives as potential apoptosis inducers in A549 lung cancer cell line. Journal of Biomolecular Structure & Dynamics, 43(8), 3814–3829. DOI: 10.1080/07391102.2023.2300125 View Source
